5'-BR-2'-Fluorobenzoguanamine
Description
5'-BR-2'-Fluorobenzoguanamine is a fluorinated benzoguanamine derivative with bromine substitution, hypothesized to belong to the "BR" series of antifungal compounds studied in recent pharmaceutical research. This compound has been evaluated for its antifungal properties against diverse fungal strains, including Saccharomyces cerevisiae, Candida albicans, Aspergillus niger, and Rhizopus oryzae, demonstrating moderate to strong inhibitory activity . Its mechanism of action likely involves interference with fungal cell membrane integrity or enzymatic pathways, though further studies are required for confirmation.
Properties
CAS No. |
57381-60-9 |
|---|---|
Molecular Formula |
C9H7BrFN5 |
Molecular Weight |
284.09 g/mol |
IUPAC Name |
6-(5-bromo-2-fluorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H7BrFN5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) |
InChI Key |
OJECIRHCSZNBKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The antifungal efficacy of 5'-BR-2'-Fluorobenzoguanamine (referred to as BR-2 in studies) has been systematically compared to related brominated/chlorinated derivatives (BR-1, BR-3, BR-4, CL-3, CL-4) and the standard drug Clotrimazole. Key findings are summarized below:
Activity Against Saccharomyces cerevisiae (100 µg Concentration)
| Compound | Zone of Inhibition (mm) | Comparison to Clotrimazole (21.0 ± 0.24 mm) |
|---|---|---|
| BR-3 | 17.65 ± 0.83 | ~84% activity of standard |
| BR-2 | 16.32 ± 0.26 | ~78% activity of standard |
| BR-1 | 15.25 ± 0.74 | ~73% activity of standard |
| CL-4 | 12.20 ± 0.82 | ~58% activity of standard |
| CL-3 | 12.72 ± 0.37 | ~61% activity of standard |
| BR-4 | 12.25 ± 0.45 | ~58% activity of standard |
BR-2 ranked second among BR-series compounds, with BR-3 showing superior potency .
Activity Against Candida albicans (100 µg Concentration)
| Compound | Zone of Inhibition (mm) | Comparison to Clotrimazole (19.0 ± 0.65 mm) |
|---|---|---|
| BR-3 | 17.52 ± 0.54 | ~92% activity of standard |
| CL-4 | 16.32 ± 0.36 | ~86% activity of standard |
| BR-2 | 15.60 ± 0.46 | ~82% activity of standard |
| CL-3 | 14.62 ± 0.33 | ~77% activity of standard |
| BR-4 | 13.47 ± 0.67 | ~71% activity of standard |
| BR-1 | 11.44 ± 0.33 | ~60% activity of standard |
BR-2 exhibited mid-range activity, outperformed by BR-3 and CL-4 .
Activity Against Rhizopus oryzae (50 µg Concentration)
| Compound | Zone of Inhibition (mm) | Comparison to Clotrimazole (18.0 ± 0.30 mm) |
|---|---|---|
| BR-3 | 17.65 ± 0.77 | ~98% activity of standard |
| CL-4 | 16.42 ± 0.85 | ~91% activity of standard |
| BR-2 | 15.20 ± 0.82 | ~84% activity of standard |
| BR-4 | 14.52 ± 0.34 | ~81% activity of standard |
| CL-3 | 13.72 ± 0.24 | ~76% activity of standard |
| BR-1 | 12.56 ± 0.54 | ~70% activity of standard |
At lower concentrations, BR-2 maintained moderate efficacy but lagged behind BR-3 and CL-4 .
Key Research Findings and Limitations
BR-3 Dominance : BR-3 consistently outperformed BR-2 across all tested fungal strains, suggesting structural features (e.g., substitution patterns) critically enhance antifungal activity .
Concentration Dependency: BR-2’s efficacy against R.
Discrepancies in Data: Minor variations in BR-2’s inhibition zones (e.g., 16.32 ± 0.26 mm vs. 15.60 ± 0.46 mm for S. cerevisiae) may reflect experimental variability or strain-specific responses .
Structural Insights : The absence of detailed structural data for the BR/CL series limits mechanistic interpretations. Fluorine and bromine substitutions likely enhance membrane permeability or target binding, but confirmatory studies are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
